

Application Notes and Protocols for Anticancer Agent OM-153 (Compound 153)

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Compound of Interest

Compound Name: Anticancer agent 153

Cat. No.: B12395200

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Anticancer Agent OM-153, a potent and selective tankyrase (TNKS1/2) inhibitor. OM-153 has demonstrated significant antitumor efficacy in preclinical models by modulating the WNT/ β -catenin signaling pathway.

Mechanism of Action

OM-153 is a 1,2,4-triazole-based small molecule that selectively inhibits the catalytic activity of tankyrase 1 and 2 (TNKS1/2).^{[1][2]} Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the WNT/ β -catenin signaling pathway by targeting AXIN proteins for degradation.^{[1][2]} By inhibiting tankyrases, OM-153 stabilizes AXIN, a key component of the β -catenin destruction complex. This leads to the degradation of β -catenin, thereby inhibiting the transcription of WNT target genes that are critical for cancer cell proliferation and survival.^[1]

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration of OM-153 in preclinical cancer models.

Table 1: In Vivo Efficacy of OM-153 in Colon Carcinoma Xenograft Model

Parameter	Details
Anticancer Agent	OM-153
Cancer Model	COLO 320DM human colon carcinoma xenograft
Animal Strain	CB17-SCID mice
Dosage Range	0.33 - 10 mg/kg
Route of Administration	Oral (p.o.)
Dosing Schedule	Twice daily
Treatment Duration	34 days
Observed Efficacy	Significant reduction in tumor progression and WNT/ β -catenin signaling.
Reported Toxicity	No significant toxicity observed at 10 mg/kg twice daily. Doses of 100 mg/kg twice daily resulted in body weight loss and intestinal damage.

Table 2: In Vivo Efficacy of OM-153 in Melanoma Syngeneic Model

Parameter	Details
Anticancer Agent	OM-153
Cancer Model	B16-F10 mouse melanoma
Animal Strain	C57BL/6N mice
Dosage	10 mg/kg, 1 mg/kg, and 0.1 mg/kg
Route of Administration	Oral (p.o.)
Dosing Schedule	Twice daily
Treatment Duration	20 days
Combination Therapy	Investigated with anti-PD-1 immune checkpoint inhibitors
Observed Efficacy	Potentiated anti-PD-1 immune checkpoint inhibition and antitumor effect.

Experimental Protocols

Protocol 1: Human Colon Carcinoma Xenograft Study

This protocol describes the evaluation of OM-153 efficacy in a COLO 320DM human colon carcinoma xenograft model.

1. Cell Culture:

- Culture COLO 320DM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

- Use female CB17-SCID mice, 6-8 weeks old.
- Acclimatize animals for at least one week before the experiment.

3. Tumor Implantation:

- Harvest COLO 320DM cells during the exponential growth phase.
- Resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
- Subcutaneously inject 5×10^6 cells in a volume of 100 μ L into the right flank of each mouse.

4. Treatment with OM-153:

- Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Prepare OM-153 formulation for oral gavage. The vehicle used in studies was 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water.
- Administer OM-153 orally twice daily at the desired doses (e.g., 0.33, 1, 3.3, 10 mg/kg).
- Treat the control group with the vehicle only.

5. Monitoring and Endpoints:

- Measure tumor volume with calipers twice a week. (Tumor Volume = (Length x Width²)/2).
- Monitor animal body weight and general health status throughout the study.
- At the end of the study (e.g., 34 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for β -catenin levels, immunohistochemistry).

Protocol 2: Mouse Melanoma Syngeneic Model Study

This protocol outlines the use of OM-153 in a B16-F10 mouse melanoma model, including combination therapy with an immune checkpoint inhibitor.

1. Cell Culture:

- Culture B16-F10 mouse melanoma cells in DMEM supplemented with 10% fetal bovine serum.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

- Use female C57BL/6N mice, 6-8 weeks old.
- Acclimatize animals for at least one week.

3. Tumor Implantation:

- Harvest B16-F10 cells and resuspend in sterile PBS.
- Subcutaneously inject 2.5×10^5 cells in a volume of 100 μ L into the flank of each mouse.

4. Treatment Regimen:

- Once tumors reach a mean volume of approximately 31 mm³, randomize mice into treatment groups.
- Administer OM-153 orally twice daily at the selected doses (e.g., 0.1, 1, 10 mg/kg).
- For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week) in conjunction with OM-153.
- Include control groups receiving vehicle and/or isotype control antibody.

5. Monitoring and Endpoints:

- Measure tumor volume and body weight regularly.
- At the study endpoint (e.g., 20 days), euthanize the mice.
- Excise tumors for weight measurement and analysis of tumor-infiltrating immune cells by flow cytometry.

Visualizations

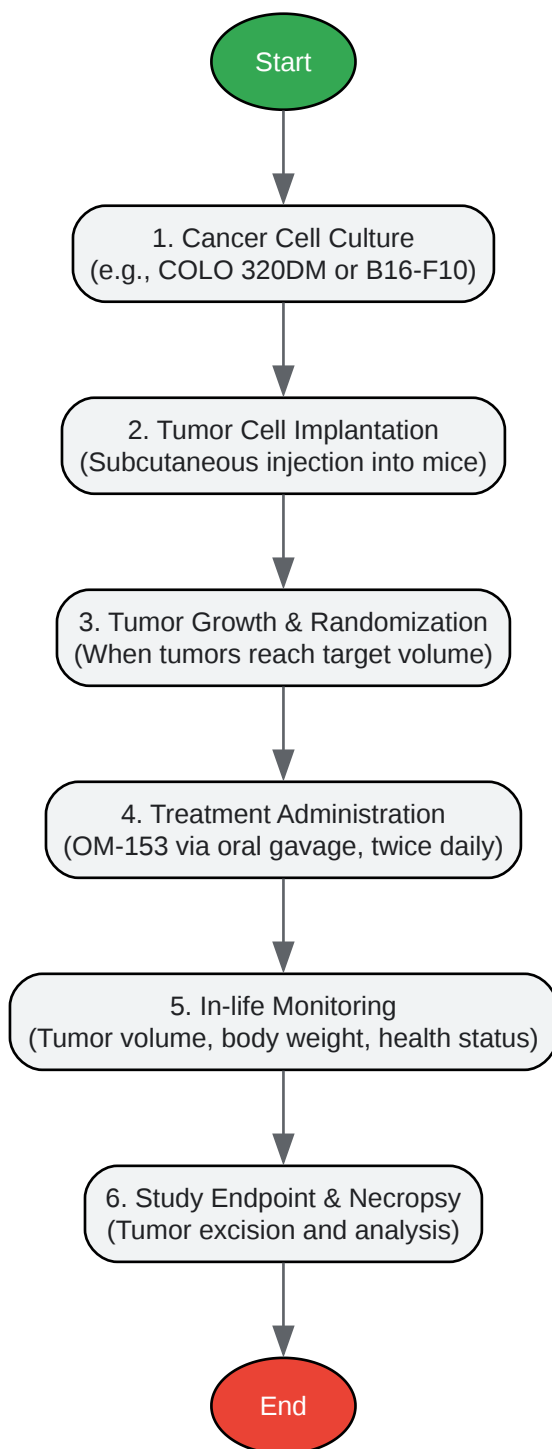
Signaling Pathway

The following diagram illustrates the proposed mechanism of action of OM-153 on the WNT/ β -catenin signaling pathway.

Caption: OM-153 inhibits Tankyrase, stabilizing AXIN and promoting β -catenin degradation.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo efficacy study of OM-153.



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References

- 1. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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